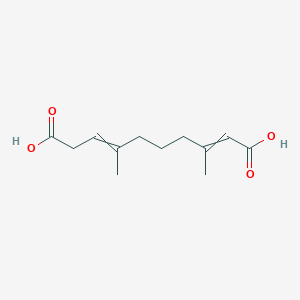
3,7-Dimethyldeca-2,7-dienedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethyldeca-2,7-dienedioic acid is an organic compound with the molecular formula C₁₂H₁₈O₄. It belongs to the class of fatty acids and conjugates, specifically medium-chain fatty acids. This compound is characterized by its two carboxylic acid groups and a conjugated diene system, making it a versatile molecule in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyldeca-2,7-dienedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,7-dimethyl-1,6-octadiene.
Oxidation: The diene is subjected to oxidation using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to introduce the carboxylic acid groups.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Oxidation: Utilizing catalysts such as palladium or platinum to facilitate the oxidation process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the reaction.
Large-Scale Purification: Using large-scale purification techniques like distillation and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
3,7-Dimethyldeca-2,7-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The diene system allows for substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of more oxidized carboxylic acids.
Reduction: Conversion to alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3,7-Dimethyldeca-2,7-dienedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
作用機序
The mechanism of action of 3,7-Dimethyldeca-2,7-dienedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in fatty acid metabolism.
類似化合物との比較
Similar Compounds
3,7-Dimethyl-2E,6E-decadien-1,10-dioic acid: A similar compound with slight variations in the position of double bonds.
3,7-Dimethyl-2E,6E-decadien-1,10-dioic acid: Another related compound with different stereochemistry.
Uniqueness
3,7-Dimethyldeca-2,7-dienedioic acid is unique due to its specific diene system and the presence of two carboxylic acid groups, which confer distinct chemical reactivity and biological activity .
特性
CAS番号 |
189631-77-4 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
3,7-dimethyldeca-2,7-dienedioic acid |
InChI |
InChI=1S/C12H18O4/c1-9(6-7-11(13)14)4-3-5-10(2)8-12(15)16/h6,8H,3-5,7H2,1-2H3,(H,13,14)(H,15,16) |
InChIキー |
KSRDBWKRNKJWQI-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC(=O)O)CCCC(=CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



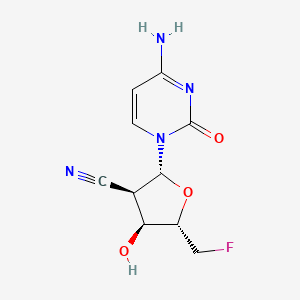
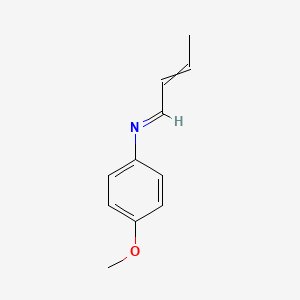
![1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole](/img/structure/B14263121.png)
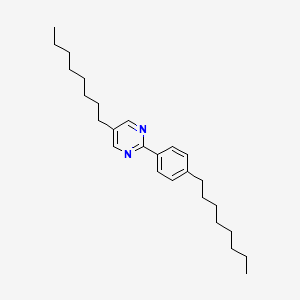
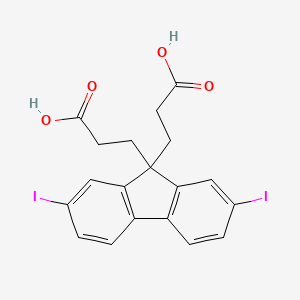
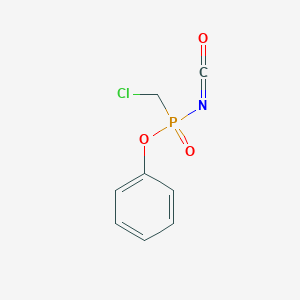
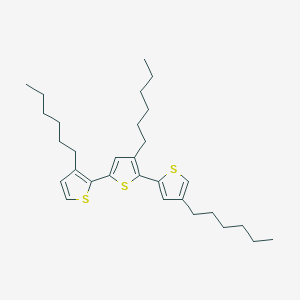
![2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14263142.png)

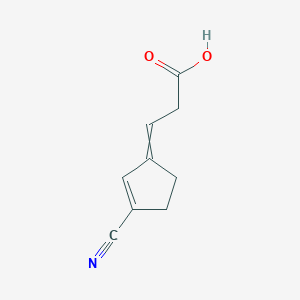

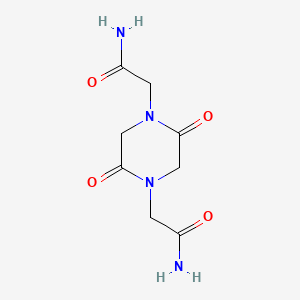
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
